molecular formula C13H16ClN7O4S B046070 Phenamil methanesulfonate CAS No. 1161-94-0

Phenamil methanesulfonate

Cat. No. B046070
CAS RN: 1161-94-0
M. Wt: 401.83 g/mol
InChI Key: MHPIZTURFVSLTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenamil methanesulfonate is an analog of Amiloride and is a more potent and less reversible epithelial sodium channel (ENaC) blocker with an IC50 of 400 nM . It is also a competitive inhibitor of TRPP3 and inhibits TRPP3-mediated Ca2+ transport with an IC50 of 140 nM in a Ca2+ uptake assay . It is an inducer of peroxisome proliferator-activated receptor γ (PPARγ) and inhibits diamine oxidase .


Chemical Reactions Analysis

Phenamil methanesulfonate is a competitive inhibitor of TRPP3 and inhibits TRPP3-mediated Ca2+ transport with an IC50 of 140 nM in a Ca2+ uptake assay . It is also a more potent ENaC blocker than Amiloride .

Scientific Research Applications

Inhibition of Epithelial Sodium Channels (ENaC)

Phenamil methanesulfonate: is known to inhibit ENaC, which plays a critical role in fluid balance and blood pressure regulation. This inhibition can be leveraged in research to understand the pathophysiology of hypertension and pulmonary edema .

Pulmonary Artery Hypertension (PAH) Treatment

The compound has shown promise in treating PAH by favoring tribbles homolog 3 (Trb3) expression. This application is particularly significant in the study of idiopathic PAH, offering potential therapeutic avenues .

Modulation of Transient Receptor Potential Polycystin-L (TRPP3)

As an inhibitor of TRPP3, Phenamil methanesulfonate can be used to explore the mechanisms of polycystic kidney disease and other disorders related to ciliary dysfunction .

Bronchial Epithelial Cell Research

Research involving human and ovine bronchial epithelial cells can benefit from the use of Phenamil methanesulfonate due to its ability to decrease basal short-circuit currents, which is relevant in conditions like cystic fibrosis .

Cardiovascular Research

The compound has been utilized in cardiovascular research, particularly in isolated rat cardiovascular tissues, to study the inhibition of Na+/Ca2+ exchange and its effects on cardiac contractility .

Peroxisome Proliferator-Activated Receptor γ (PPARγ) Induction

Phenamil methanesulfonate: induces PPARγ, a receptor involved in lipid metabolism and glucose homeostasis. This application is crucial for diabetes and obesity research .

Diamine Oxidase Inhibition

The inhibition of diamine oxidase by Phenamil methanesulfonate can be applied in research related to histamine metabolism and associated disorders .

Gene Expression Studies

The compound has implications in gene expression studies, particularly involving the SCNN1A, SCNN1B, SCNN1D, and SCNN1G genes, which are related to sodium transport and fluid balance .

Mechanism of Action

Target of Action

Phenamil methanesulfonate primarily targets the Epithelial Sodium Channel (ENaC) and Transient Receptor Potential Polycystin-L (TRPP3) . ENaC is a sodium-specific ion channel involved in maintaining sodium balance, fluid volume, and blood pressure . TRPP3 is a calcium-activated channel permeable to calcium, sodium, and potassium, implicated in the regulation of pH-sensitive action potential in spinal cord neurons .

Mode of Action

Phenamil methanesulfonate acts as a potent and less reversible blocker of ENaC, with an IC50 of 400 nM . It inhibits the channel, reducing the flow of sodium ions across the cell membrane . Additionally, it serves as a competitive inhibitor of TRPP3, inhibiting TRPP3-mediated calcium transport with an IC50 of 140 nM in a calcium uptake assay .

Biochemical Pathways

Phenamil methanesulfonate’s action on ENaC and TRPP3 affects several biochemical pathways. By blocking ENaC, it influences sodium balance and fluid volume regulation . Its inhibition of TRPP3 impacts calcium signaling, which plays a crucial role in various cellular processes . Furthermore, it strongly activates the Bone Morphogenetic Protein (BMP) signaling pathway, promoting bone repair .

Result of Action

Phenamil methanesulfonate’s action results in several molecular and cellular effects. By blocking ENaC, it can influence fluid volume and blood pressure regulation . Its inhibition of TRPP3 affects calcium signaling, potentially impacting various cellular functions . Moreover, by activating the BMP signaling pathway, it can promote bone repair .

Future Directions

Phenamil methanesulfonate is used for the research of cystic fibrosis lung disease . It is also an intriguing small molecule to promote bone repair by strongly activating BMP signaling pathway . It holds therapeutic potential to treat pulmonary artery hypertension (PAH) and idiopathic PAH .

properties

IUPAC Name

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN7O.CH4O3S/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6;1-5(2,3)4/h1-5H,(H4,14,15,19)(H3,16,17,20,21);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPIZTURFVSLTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601017614
Record name Phenamil methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenamil methanesulfonate

CAS RN

1161-94-0
Record name Phenamil methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601017614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenamil methanesulfonate
Reactant of Route 2
Phenamil methanesulfonate
Reactant of Route 3
Reactant of Route 3
Phenamil methanesulfonate
Reactant of Route 4
Reactant of Route 4
Phenamil methanesulfonate
Reactant of Route 5
Reactant of Route 5
Phenamil methanesulfonate
Reactant of Route 6
Reactant of Route 6
Phenamil methanesulfonate

Q & A

Q1: How does Phenamil Methanesulfonate contribute to bone tissue regeneration?

A: While the exact mechanism of action is not fully detailed in the paper, Phenamil Methanesulfonate is known to stimulate osteoblastic differentiation and mineralization []. The research demonstrates that incorporating Phenamil Methanesulfonate into 3D-printed alginate/polycaprolactone scaffolds enhances preosteoblast (MC3T3-E1) cell viability and ALP (alkaline phosphatase) activity, indicating its potential in promoting bone tissue growth [].

Q2: What are the limitations of using Phenamil Methanesulfonate in these scaffolds?

A: The study reveals that the beneficial effects of Phenamil Methanesulfonate are concentration-dependent []. While a concentration of 3.5 μg per scaffold showed promising results, higher concentrations (5.6 μg) did not further improve cell viability or ALP activity compared to scaffolds without Phenamil Methanesulfonate []. This suggests a potential plateau or even inhibitory effect at higher concentrations, highlighting the importance of optimizing the dosage for desired outcomes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.